- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Cas no 917239-19-1 (Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester)

917239-19-1 structure
Nome del prodotto:Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester
Numero CAS:917239-19-1
MF:C18H17N5O7
MW:415.356883764267
CID:3032012
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3'-叠氮基-3'-脱氧尿苷 2'-乙酸酯 5'-苯甲酸酯
- A855659
- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester;
- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-
- 2′-O-Acetyl-3′-Azido-5′-O-benzoyl-3′-deoxyuridine
- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester
-
- Inchi: 1S/C18H17N5O7/c1-10(24)29-15-14(21-22-19)12(9-28-17(26)11-5-3-2-4-6-11)30-16(15)23-8-7-13(25)20-18(23)27/h2-8,12,14-16H,9H2,1H3,(H,20,25,27)/t12-,14-,15-,16-/m1/s1
- Chiave InChI: GFWRIVCUHRADRJ-DTZQCDIJSA-N
- Sorrisi: O([C@@H]1[C@H](N=[N+]=[N-])[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=CC(=O)NC1=O)C(=O)C
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 30
- Conta legami ruotabili: 8
- Complessità: 788
- Superficie polare topologica: 126
- XLogP3: 1.5
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Copper sulfate Solvents: Acetone ; rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 40 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
3.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
3.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
4.1 Reagents: Formic acid Solvents: Water ; 50 °C
4.2 Reagents: Pyridine Solvents: Pyridine ; rt
5.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
5.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 40 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
3.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
3.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
4.1 Reagents: Formic acid Solvents: Water ; 50 °C
4.2 Reagents: Pyridine Solvents: Pyridine ; rt
5.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
5.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
2.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
2.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
3.1 Reagents: Formic acid Solvents: Water ; 50 °C
3.2 Reagents: Pyridine Solvents: Pyridine ; rt
4.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
4.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
2.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
3.1 Reagents: Formic acid Solvents: Water ; 50 °C
3.2 Reagents: Pyridine Solvents: Pyridine ; rt
4.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
4.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
1.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Formic acid Solvents: Water ; 50 °C
1.2 Reagents: Pyridine Solvents: Pyridine ; rt
2.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
2.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Pyridine Solvents: Pyridine ; rt
2.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
2.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
1.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
2.1 Reagents: Formic acid Solvents: Water ; 50 °C
2.2 Reagents: Pyridine Solvents: Pyridine ; rt
3.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
3.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
2.1 Reagents: Formic acid Solvents: Water ; 50 °C
2.2 Reagents: Pyridine Solvents: Pyridine ; rt
3.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
3.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Raw materials
- α-D-Ribofuranose, 3-azido-3-deoxy-1,2-O-(1-methylethylidene)-, 5-benzoate
- Uracil
- 5-Benzoyl-1,2-isopropylidene-alpha-D-xylofuranose
- D(+)-Xylose
- 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose
- Benzoyl chloride
- (3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Preparation Products
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Letteratura correlata
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
917239-19-1 (Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester) Prodotti correlati
- 1241320-81-9(1H-Imidazole-5-carboxaldehyde, 4-chloro-2-phenoxy-1-phenyl- )
- 2138348-56-6(ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate)
- 1049533-18-7(1-[(4-methylphenyl)methyl]-6-oxo-N-[(pyridin-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide)
- 1172709-18-0(1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one)
- 1803812-50-1(3-Cyano-5-mercapto-4-(trifluoromethoxy)phenylacetic acid)
- 1806440-94-7(1-(4-Bromo-2-(difluoromethyl)phenyl)-1-chloropropan-2-one)
- 1797158-71-4(1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea)
- 2679937-55-2(rac-(3aR,6aS)-2-acetyl-6a-fluoro-octahydrocyclopentacpyrrole-3a-carboxylic acid)
- 2394719-92-5(N'-(2-chloroacetyl)-1H-indazole-3-carbohydrazide hydrochloride)
- 2137696-44-5(rac-tert-butyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
